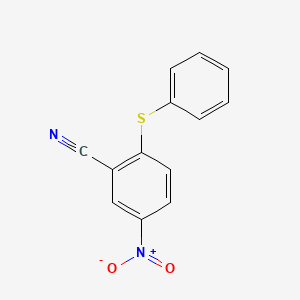

5-Nitro-2-(phenylthio)benzonitrile

Description

Context within Substituted Benzonitrile (B105546) Chemistry

Benzonitriles are a class of organic compounds containing a cyano (-C≡N) group attached to a benzene (B151609) ring. wikipedia.orgpnas.org The nitrile group is highly polar and electron-withdrawing, influencing the reactivity of the aromatic ring. numberanalytics.com Substituted benzonitriles are fundamental building blocks in organic synthesis, serving as precursors to a wide array of other functional groups and complex molecules. ebsco.com The nitrile group can be hydrolyzed to form amides and carboxylic acids, or reduced to form primary amines. numberanalytics.comebsco.comlibretexts.org

The presence of additional substituents, such as the nitro and phenylthio groups in 5-Nitro-2-(phenylthio)benzonitrile, profoundly modifies the chemical behavior of the parent benzonitrile structure. The reactivity of the benzylic position in substituted benzenes is largely influenced by the electronic nature of these groups and the potential for resonance stabilization of reaction intermediates. chemistry.coach The combination of a strongly deactivating nitro group and a sulfur-linked phenyl group creates a unique electronic environment on the aromatic ring, making it a specialized reagent in synthetic chemistry.

Significance of Nitro and Thiophenyl Moieties in Organic Synthesis and Functional Material Design

The functional groups present in this compound are not merely passive substituents; they are key players that define its chemical utility.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry . wikipedia.orglkouniv.ac.in This property has several important consequences:

Activation for Nucleophilic Aromatic Substitution: The presence of a nitro group, particularly at the ortho or para position to a leaving group, significantly facilitates nucleophilic aromatic substitution reactions. wikipedia.org

Acidity of Adjacent C-H Bonds: It increases the acidity of C-H bonds on adjacent (alpha) carbons. wikipedia.orglkouniv.ac.in

Synthetic Versatility: The nitro group is a versatile functional group that can be reduced to an amino group (R-NH₂), providing a gateway to a vast range of other functionalities, including diazonium salts which are themselves valuable synthetic intermediates. wikipedia.org

Building Block for Various Materials: Nitro compounds are crucial as intermediates and building blocks for creating dyes, agricultural chemicals, and other specialized materials. nih.govscispace.com

The thiophenyl group (-S-Ph), an example of an aryl sulfide (B99878) moiety, is a privileged structure in modern chemistry . nih.gov Aryl thioethers are integral components in:

Medicinal Chemistry: Diaryl sulfides are found in numerous drugs with a wide spectrum of therapeutic activities. researchgate.net

Functional Materials: Sulfur-containing polymers and materials are a growing area of research. nih.gov

Organic Synthesis: The sulfur atom can be oxidized to form sulfoxides and sulfones, further expanding the synthetic possibilities. Aryl sulfides themselves are often synthesized via transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com The thiophene (B33073) moiety, a related sulfur-containing heterocycle, is also recognized for its significant role in drug discovery due to its structural diversity and pharmacophoric properties. nih.gov

Table 2: Roles of Functional Groups in this compound

| Functional Group | Key Characteristics & Roles in Synthesis |

|---|---|

| Nitrile (-C≡N) | Strong dipole, electrophilic carbon; precursor to amines, carboxylic acids, amides, and ketones. numberanalytics.comebsco.comlibretexts.org |

| Nitro (-NO₂) | Strongly electron-withdrawing; activates the ring for nucleophilic substitution, can be reduced to an amine. wikipedia.orgnih.gov |

| Phenylthio (-SPh) | Important in medicinal and materials chemistry; can be oxidized to sulfoxide (B87167)/sulfone; participates in C-S bond forming reactions. nih.govresearchgate.net |

Overview of Research Trajectories for Aryl Sulfide and Nitrile-Containing Compounds

The scientific interest in the constituent parts of this compound reflects broader trends in chemical research.

For aryl sulfides , a primary focus has been the development of novel and more efficient synthetic methodologies. researchgate.net Historically, the formation of carbon-sulfur (C-S) bonds presented challenges, as sulfur compounds can often deactivate transition metal catalysts. mdpi.com Current research trajectories include:

Advanced Catalysis: The use of palladium and nickel catalysts for cross-coupling reactions between thiols and aryl halides is a major area of investigation. mdpi.comorganic-chemistry.org Researchers are exploring various ligands, such as N-heterocyclic carbenes (NHCs), to improve catalyst stability and reaction efficiency. mdpi.com

Novel Reaction Pathways: Innovative strategies are emerging, such as nickel-catalyzed aryl exchange reactions where a 2-pyridyl sulfide acts as the sulfur donor, and decarbonylative thioetherification, which uses thioesters as precursors. nih.govacs.org These methods provide new ways to form C-S bonds that can be more tolerant of other functional groups.

For nitrile-containing compounds , research continues to leverage their versatility. numberanalytics.com Current trends emphasize their role as:

Versatile Synthetic Intermediates: Nitriles are key starting materials in the synthesis of polymers, pharmaceuticals, and agrochemicals. numberanalytics.com Their ability to be converted into various functional groups makes them indispensable in multi-step syntheses. ebsco.com

Functional Materials: The polarity and linear geometry of the nitrile group are exploited in the design of functional materials. ebsco.com For instance, polyacrylonitrile, a nitrile-containing polymer, is a significant commercial product. wikipedia.orgnumberanalytics.com

Electrochemical Applications: Recent studies have shown that nitriles like acetonitrile (B52724) and benzonitrile can serve as sources for amidation in electrochemical C-H functionalization reactions, highlighting new and mild ways to form C-N bonds. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c14-9-10-8-11(15(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWFTPAQURHOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitro 2 Phenylthio Benzonitrile and Analogues

Established Synthetic Approaches

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNAr) represents a cornerstone for the synthesis of 5-Nitro-2-(phenylthio)benzonitrile and its analogs. This reaction class is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.commasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group, significantly activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com

In a typical synthesis of this compound via SNAr, a suitable precursor like 2-chloro-5-nitrobenzonitrile (B92243) is treated with a sulfur nucleophile, such as thiophenol. The reaction is generally facilitated by a base in a polar aprotic solvent. For instance, the reaction of 2-amino-4-chloro-1-nitrobenzene with thiophenol in the presence of sodium hydride in dimethylformamide (DMF) yields the corresponding phenylthio-substituted product. Similarly, the synthesis of asymmetric diaryl sulfides has been achieved through the SNAr reaction of nitroarenes with aryl disulfides, where the nitro group is displaced. researchgate.netingentaconnect.com The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

The efficiency of the SNAr reaction is influenced by the nature of the leaving group, with fluoride (B91410) being an excellent leaving group in this context. masterorganicchemistry.com Research has also demonstrated the synthesis of dibenzothiazepine analogues through a one-pot S-arylation involving the cleavage of a disulfide bond followed by an SNAr reaction. researchgate.net

Cross-Coupling Reactions for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the formation of the crucial C-S bond in this compound. beilstein-journals.org Among these, the Buchwald-Hartwig amination protocol has been adapted for C-S bond formation, coupling thiols with aryl halides. wikipedia.orgorganic-chemistry.org These reactions typically employ a palladium catalyst in conjunction with a suitable ligand. organic-chemistry.org

The synthesis of aryl thioethers can be achieved by coupling thiols or thiophenols with aryl halides under Buchwald-Hartwig-type conditions. wikipedia.org Various palladium precatalysts and ligands have been developed to enhance the efficiency and substrate scope of these reactions. For example, well-defined air- and moisture-stable Pd(II)-NHC (N-heterocyclic carbene) precatalysts have shown excellent activity in the cross-coupling of aryl sulfides. researchgate.netresearchwithrutgers.com The reaction mechanism generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by association of the thiol, deprotonation, and reductive elimination to afford the aryl sulfide (B99878) product. wikipedia.org

Copper-catalyzed methodologies, often referred to as Ullmann-type couplings, also represent a viable route for C-S bond formation. organic-chemistry.org These reactions can be carried out using various copper sources and ligands, and have been shown to be effective for the synthesis of diaryl sulfides from aryl iodides and thiophenols. organic-chemistry.org

Advanced Synthetic Strategies

Organocatalytic Transformations in Benzonitrile (B105546) Synthesis

While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are increasingly being applied to the synthesis of functionalized benzonitriles. nih.gov Organocatalysis offers a metal-free alternative to traditional methods, often providing high levels of stereoselectivity in the synthesis of chiral molecules. nih.gov

For instance, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. nih.gov This strategy involves the formation of the nitrile group on a pre-existing biaryl scaffold. nih.gov Another approach involves the use of cinchona-based organocatalysts for the enantioselective electrophilic cyanation of β-keto amides. acs.org These methods highlight the potential for organocatalysis to be adapted for the synthesis of complex benzonitrile derivatives. The development of organocatalytic methods for direct C-H cyanation or for the formation of the C-S bond under mild conditions could represent a future direction for the synthesis of this compound.

Radical-Mediated Functionalization Pathways for Aryl Sulfides

Radical-mediated reactions have emerged as a powerful tool for the formation of C-S bonds, offering alternative pathways that can avoid the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov These reactions often proceed under mild conditions and can exhibit different regioselectivity compared to ionic pathways.

One such approach involves the visible-light-induced photoredox catalysis for the synthesis of aryl sulfides. beilstein-journals.orgnih.gov In this method, electron-rich arenes can react with aryl disulfides in the presence of a photocatalyst and an oxidant to yield aryl sulfides. beilstein-journals.orgnih.gov The mechanism is proposed to involve a radical-radical cross-coupling. beilstein-journals.orgnih.gov Another strategy utilizes the generation of thiyl radicals from thiols, which can then participate in cross-coupling reactions with aromatic bromides mediated by a nickel catalyst. organic-chemistry.org Additionally, intramolecular radical displacement reactions of indolyl aryl sulfides and sulfoxides have been described, showcasing the potential of radical cyclizations to form complex heterocyclic systems. rsc.org These radical-based methods offer promising avenues for the development of novel and efficient syntheses of this compound and its analogs.

Multicomponent Reaction Sequences for Complex Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and step economy. nih.govrsc.org While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs can be applied to construct the core structure or introduce the required functional groups in a convergent manner.

For example, MCRs are widely used for the synthesis of highly substituted heterocyclic and carbocyclic frameworks. rsc.org Various MCRs, such as the Strecker, Bucherer-Bergs, Mannich, and Povarov reactions, are initiated by the formation of an imine. nih.gov Isonitrile-based multicomponent reactions (IMCRs) are another important class of MCRs. nih.gov It is conceivable that a multicomponent strategy could be designed where, for instance, a substituted benzaldehyde, a cyanide source, a sulfur nucleophile, and a nitro-group-containing component could be combined to assemble the this compound scaffold. A new MCR has been developed for the synthesis of γ-nitroesters using Meldrum's acid, aromatic aldehydes, nitromethane, and an alcohol, showcasing the potential to incorporate a nitro group in a multicomponent fashion. scispace.com

Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2 Phenylthio Benzonitrile

Reaction Pathways Governed by Electron-Withdrawing Groups

The electron-withdrawing properties of the nitrile (-CN) and nitro (-NO₂) groups are paramount in directing the reactivity of the molecule. These groups deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Their influence extends to the reactivity of each other and the adjacent phenylthio group.

The carbon atom of the nitrile group in 5-Nitro-2-(phenylthio)benzonitrile is electrophilic, making it susceptible to nucleophilic attack. wikipedia.org Its reactivity is significantly enhanced by the strong electron-withdrawing nitro group in the para-position. This effect can be quantified through the Hammett substituent constant (σ); a linear relationship has been shown between the rate of base-catalyzed hydrolysis of disubstituted benzonitriles and their σ values. jlu.edu.cn The presence of a nitro group dramatically increases the electrophilicity of the nitrile carbon, making it more prone to reactions like hydrolysis.

Key reactions of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. youtube.comlibretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, while under acidic conditions, the nitrile nitrogen is first protonated to increase the carbon's electrophilicity towards attack by water. jlu.edu.cnlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org However, achieving selective reduction of the nitrile in the presence of a nitro group is challenging, as the nitro group is often more easily reduced. calvin.edu

Nucleophilic Addition: The polarized carbon-nitrogen triple bond can be attacked by various nucleophiles. wikipedia.org For instance, organometallic reagents like Grignard reagents can add to the nitrile to form ketones after hydrolysis. The electrophilicity of the nitrile in the target molecule suggests a high propensity for such additions. Studies on the reaction of nitriles with cysteine to form thioimidates indicate that electron-deficient aromatic nitriles are more reactive. nih.gov

The nitro group is a versatile functional group, and its most common transformation is reduction to an amine. This is a crucial step in the synthesis of many pharmaceutical and dyestuff intermediates. In the context of this compound, the key challenge is the selective reduction of the nitro group without affecting the nitrile or phenylthio moieties.

Fortunately, several methods are highly effective for the selective reduction of aromatic nitro groups in the presence of other reducible groups like nitriles. echemi.com This selectivity arises because the chosen reagents are chemoselective for the nitro group under specific conditions. The resulting product, 5-Amino-2-(phenylthio)benzonitrile, is a valuable synthetic intermediate.

A comparative summary of selective reduction methods is presented below:

Interactive Data Table: Reagents for Selective Reduction of Aromatic Nitro Groups| Reagent System | Solvent(s) | Key Features | Reference(s) |

|---|---|---|---|

| SnCl₂·2H₂O | Ethyl Acetate / Alcohol | High selectivity; nitrile group remains unaffected. Considered one of the best methods. | echemi.com |

| Zn or Mg powder / Hydrazine glyoxylate | Not specified | Rapid reduction at room temperature; avoids expensive catalysts like Pd or Pt. | |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Enhances the reducing power of NaBH₄, which alone does not reduce nitro groups. | jsynthchem.com |

| Na₂S or (NH₄)₂S (Zinin Reduction) | Aqueous / Alcoholic | Classic method for selective reduction, especially in polynitro compounds. | stackexchange.com |

The phenylthio group (-SPh) introduces a sulfur atom, which has its own distinct reactivity. Unlike the strongly deactivating nitro and nitrile groups, the sulfur atom has lone pairs of electrons that can participate in reactions.

Oxidation: The sulfur atom in the phenylthio group is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) (S=O) and further to a sulfone (SO₂). A study on the oxidation of phenylthioacetic acid found that the main product was the corresponding sulfoxide. researchgate.net This indicates that similar oxidation of this compound would likely yield 5-Nitro-2-(phenylsulfinyl)benzonitrile.

Cleavage: The carbon-sulfur bond can be cleaved under certain reductive or oxidative conditions, although it is generally stable.

Nucleophilic Aromatic Substitution: The synthesis of related compounds, such as 2-nitro-5-(phenylthio)-anilines, is often achieved by the reaction of a thiophenol with a halo-nitroaromatic compound (e.g., 5-chloro-2-nitroaniline). google.com This demonstrates the formation of the C-S bond via nucleophilic attack by the thiolate and implies the stability of this bond under the reaction conditions.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is essential for controlling reaction outcomes and designing new synthetic pathways.

The transformations of the functional groups on this compound proceed through various reactive intermediates.

Nitrile Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid is not a single step. It first involves a nucleophilic attack to form an intermediate imidic acid (or its conjugate base), which then tautomerizes to a more stable amide. youtube.com This amide is then isolated or undergoes subsequent hydrolysis to the carboxylic acid.

Nitrile Reduction: The reduction of a nitrile with a hydride reagent like LiAlH₄ involves the initial nucleophilic addition of a hydride ion to the electrophilic carbon, forming an imine anion intermediate. libretexts.org This intermediate, still containing a C=N double bond, undergoes a second hydride addition to yield a dianion, which is then protonated during workup to give the primary amine. libretexts.org

Nitro Reduction: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. While not always isolated, the pathway generally involves the formation of a nitroso (-N=O) compound, followed by a hydroxylamine (B1172632) (-NHOH) intermediate, which is finally reduced to the amine (-NH₂).

Radical reactions offer alternative mechanistic pathways, particularly involving the nitro group and the aromatic system.

Nitro Radical Anions: The nitro group is well-known to participate in radical reactions. rsc.org It can accept an electron to form a nitro radical anion. Such species have been implicated in various chemical and biological processes. The chemistry of nitro radicals has been leveraged in the synthesis of amines, oximes, and other functional groups. rsc.orgresearchgate.net

Radical-Directed Reactions: In some contexts, a nitro group can act as a "traceless directing group" to control the regioselectivity of radical reactions on aromatic systems before being removed. rsc.org

Aromatic Ring Oxidation: While the benzene (B151609) ring is generally resistant to oxidation, attack by highly reactive species like hydroxyl radicals (HO•) proceeds via a radical mechanism. nih.gov The initial step is the addition of the radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. nih.govopenstax.org This intermediate can then react with oxygen to form a peroxy radical, which can rearrange to form phenolic products or undergo ring cleavage. nih.gov The mechanism of benzylic oxidation on alkylbenzenes also involves the formation of stable benzylic radicals at the position adjacent to the ring. openstax.orgpressbooks.pub

While specific transition state calculations for reactions of this compound are not widely reported, the elucidation of these general mechanistic principles and intermediates provides a solid framework for predicting its chemical behavior.

Kinetic Analysis of Reaction Rates and Selectivity

Detailed kinetic studies on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from studies on analogous systems, such as 2-chloro-5-nitrobenzonitrile (B92243) and other nitro-activated aromatic compounds. The reaction rates are profoundly influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

The SₙAr mechanism is generally accepted for such compounds, proceeding through a two-step addition-elimination process involving a Meisenheimer complex intermediate. The rate of reaction is typically dependent on the formation and stabilization of this intermediate. For this compound, a nucleophile would attack the carbon atom bearing the phenylthio group, leading to the formation of a resonance-stabilized anionic intermediate. The electron-withdrawing nitro and cyano groups are crucial for stabilizing the negative charge of this complex, thereby facilitating the reaction.

The selectivity of the reaction, meaning the preference for substitution at a particular position, is also governed by the electronic effects of the substituents. In the case of this compound, the positions ortho and para to the strongly electron-withdrawing nitro group are activated for nucleophilic attack.

Intramolecular and Intermolecular Reactions

The structure of this compound offers possibilities for both intramolecular and intermolecular reactions, often leading to the formation of new heterocyclic systems or dimeric structures.

Intramolecular Reactions:

Intramolecular cyclization reactions are plausible, particularly under conditions that promote the interaction between the nitrile group and the sulfur atom or the nitro group. For instance, reductive cyclization of the nitro group in the presence of a suitable reagent could lead to the formation of a fused heterocyclic system. While specific examples for this compound are scarce, related 2-thio-benzonitrile derivatives are known to undergo cyclization to form thieno[2,3-b]pyridines or other condensed heterocycles. beilstein-journals.org Another possibility involves the intramolecular reaction of a functionalized phenylthio group with the nitrile.

Intermolecular Reactions:

Intermolecular reactions of this compound are more commonly anticipated. These reactions often involve nucleophilic attack on the activated aromatic ring or reactions involving the nitrile or nitro groups.

One potential intermolecular reaction is dimerization. Under certain conditions, such as in the presence of a strong base, two molecules of this compound could react to form a dimeric species. For example, the formation of nitrobenzene (B124822) dimers has been observed in the solid state. A possible dimerization pathway for this compound could involve the formation of a thianthrene (B1682798) derivative, although this would likely require harsh reaction conditions.

The following table outlines potential intra- and intermolecular reactions of this compound based on the reactivity of analogous compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the molecular vibrations within 5-Nitro-2-(phenylthio)benzonitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

A crucial absorption band is observed for the nitrile (C≡N) group. In similar benzonitrile (B105546) derivatives, this stretching vibration typically appears in the region of 2229–2230 cm⁻¹. researchgate.net The presence of the nitro (NO₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For related nitro-containing aromatic compounds, the asymmetric NO₂ stretch is commonly found around 1520–1535 cm⁻¹, while the symmetric stretch appears in the 1300-1400 cm⁻¹ range. orientjchem.org

The aromatic C-H stretching vibrations of the benzene (B151609) rings are expected to appear above 3000 cm⁻¹. orientjchem.orgesisresearch.org The C=C stretching vibrations within the aromatic rings typically result in a group of bands in the 1400–1600 cm⁻¹ region. orientjchem.orgesisresearch.org Furthermore, the C-S stretching vibration of the phenylthio group contributes to the spectral fingerprint, although its absorption may be weaker and fall within a more complex region of the spectrum.

Table 1: Characteristic FT-IR Absorption Bands for Functional Groups in this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretching | 2229 - 2230 | researchgate.net |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1535 | orientjchem.org |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1400 | orientjchem.org |

| Aromatic C-H | Stretching | > 3000 | orientjchem.orgesisresearch.org |

| Aromatic C=C | Stretching | 1400 - 1600 | orientjchem.orgesisresearch.org |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The nitrile (C≡N) stretch is also Raman active and is observed around 2229 cm⁻¹ in benzonitrile. researchgate.net The breathing mode of the benzene ring is a characteristic Raman band, often appearing around 1000 cm⁻¹. researchgate.net The nitro group also exhibits Raman active modes. For instance, in 5-nitro-1,3-benzodioxole, the symmetric NO₂ stretching vibration is observed at 1430 cm⁻¹ in the Raman spectrum. orientjchem.orgscispace.com The phenyl ring stretching vibrations are also prominent in the Raman spectrum, typically in the 1580-1620 cm⁻¹ region. researchgate.netorientjchem.org

Table 2: Key Raman Shifts for Functional Groups in this compound and Related Compounds

| Functional Group/Vibration | Typical Raman Shift (cm⁻¹) | Reference |

| Nitrile (C≡N) Stretch | ~2229 | researchgate.net |

| Benzene Ring Breathing | ~1001 | researchgate.net |

| Symmetric NO₂ Stretch | ~1430 | orientjchem.orgscispace.com |

| Phenyl Ring Stretching | 1580 - 1620 | researchgate.netorientjchem.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise carbon-hydrogen framework of a molecule. Through one- and two-dimensional experiments, the chemical environment and connectivity of each atom can be determined.

High-Resolution ¹H NMR and ¹³C NMR for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for the aromatic protons. Due to the substitution pattern, the protons on the nitrophenyl ring are expected to appear as a complex set of signals in the downfield region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nitro group significantly deshields the adjacent protons. The protons of the unsubstituted phenylthio group will also resonate in the aromatic region, generally between δ 7.0 and 7.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is characteristically found in the range of δ 117–119 ppm. rsc.org The carbon atoms of the aromatic rings resonate between δ 110 and 150 ppm. The carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears further downfield. Conversely, the carbon attached to the sulfur atom (C-S) will also show a characteristic chemical shift. For instance, in related compounds, the carbon atoms of the phenylthio group appear around δ 134 ppm. rsc.org

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group/Position | Expected Chemical Shift (δ, ppm) | Reference |

| ¹H | Aromatic (Nitrophenyl) | 7.0 - 8.5 | rsc.org |

| ¹H | Aromatic (Phenylthio) | 7.0 - 7.5 | rsc.org |

| ¹³C | Nitrile (C≡N) | 117 - 119 | rsc.org |

| ¹³C | Aromatic Carbons | 110 - 150 | rsc.orgrsc.org |

| ¹³C | Phenylthio Carbons | ~134 | rsc.org |

Two-Dimensional NMR Techniques (e.g., DEPT, HMQC) for Connectivity

To unambiguously assign the ¹H and ¹³C NMR signals and establish the connectivity between atoms, two-dimensional NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. For this compound, DEPT would confirm the presence of the CH groups in the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the aromatic rings.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula of this compound is C₁₃H₈N₂O₂S. bldpharm.com

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the cyano group (CN), as well as cleavage of the C-S bond, leading to fragments corresponding to the nitrophenyl and phenylthio moieties. For example, in the mass spectrum of the related compound 2-amino-5-nitrobenzonitrile (B98050), a precursor m/z of 162.0309 corresponding to [M-H]⁻ was observed. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. libretexts.orgpharmatutor.org For this compound, with the molecular formula C₁₃H₈N₂O₂S, HRMS can distinguish its mass from other compounds with the same nominal mass but different atomic compositions.

The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the experimental mass to be compared against the theoretical (calculated) exact mass. A close correlation between these two values provides strong evidence for the proposed molecular formula. The calculated monoisotopic mass of the compound serves as the reference for this analysis.

Detailed Research Findings:

The theoretical exact mass of this compound is calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). This calculated value is the benchmark for experimental HRMS results. Any significant deviation between the measured and calculated mass could indicate impurities or an incorrect structural assignment.

Interactive Data Table: Isotopic Mass Data for this compound

| Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

| ¹²C | 12.000000 | 13 | 156.000000 |

| ¹H | 1.007825 | 8 | 8.062600 |

| ¹⁴N | 14.003074 | 2 | 28.006148 |

| ¹⁶O | 15.994915 | 2 | 31.989830 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total | 256.030649 |

Note: This table represents the calculated monoisotopic mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. sigmaaldrich.comshimadzu.com It is routinely used to assess the purity of a sample and confirm the identity of the target compound. ekb.egresearchgate.net

In a typical LC-MS analysis of this compound, the sample is first passed through an HPLC column (e.g., a C18 reversed-phase column) where it separates from impurities. researchgate.net The eluent from the column is then introduced into the mass spectrometer. The purity is determined by the presence of a single major peak in the chromatogram at a characteristic retention time. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compound, which should correspond to the molecular weight of this compound. For instance, in positive ion mode using electrospray ionization (ESI), the compound would likely be detected as its protonated adduct [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.

Detailed Research Findings:

While specific validated methods for this exact compound are not detailed in the general literature, a standard approach can be outlined based on methods for analogous nitroaromatic compounds. nih.gov High-purity solvents, such as acetonitrile (B52724) and water with additives like formic or acetic acid, are crucial for achieving sensitive detection and minimizing background noise. sigmaaldrich.com

Interactive Data Table: Representative LC-MS Parameters

| Parameter | Condition | Purpose |

| LC System | UHPLC/HPLC | High-resolution separation of the compound from impurities. researchgate.net |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. shimadzu.com |

| Gradient | 5% to 95% B over several minutes | To ensure elution of the compound and separation from impurities. |

| Flow Rate | 0.2 - 0.5 mL/min | Standard flow for analytical columns. |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique suitable for this type of molecule. |

| MS Detection | Positive/Negative Ion Mode | Detection of [M+H]⁺ or [M-H]⁻ ions. |

| Expected m/z | ~257.0379 for [C₁₃H₈N₂O₂S+H]⁺ | Confirmation of molecular identity. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.orgpharmatutor.org The UV-Vis spectrum of this compound is characterized by electronic transitions within its aromatic and functional groups, known as chromophores. uomustansiriyah.edu.iq

The structure contains several key chromophores: the benzonitrile system, the nitro group (-NO₂), and the phenylthio group (-S-C₆H₅). The benzene ring itself exhibits characteristic π→π* transitions. spcmc.ac.in The nitro group, a strong electron-withdrawing group, and the nitrile group (-CN) also participate in these π-system transitions. The sulfur atom of the thioether linkage has non-bonding (n) electrons, which can undergo n→π* transitions. pharmatutor.org The conjugation of these groups influences the energy of the transitions, typically shifting the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) compared to unsubstituted benzene. researchgate.net

Detailed Research Findings:

The spectrum of this compound is expected to show complex absorption bands arising from the overlap of transitions associated with its constituent parts.

π→π Transitions:* These are high-intensity absorptions associated with the conjugated π-electron system of the entire molecule. The extended conjugation involving the two phenyl rings and the nitro group would lead to strong absorption bands, likely in the 250-350 nm range. spcmc.ac.in

n→π Transitions:* A lower intensity absorption at a longer wavelength may be observed, corresponding to the transition of a non-bonding electron from the sulfur atom or the oxygen atoms of the nitro group to an anti-bonding π* orbital. pharmatutor.orguomustansiriyah.edu.iq

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Expected Wavelength (λmax) Range | Characteristics |

| π→π | Benzene rings, Nitrile group (-CN), Nitro group (-NO₂) | 250 - 350 nm | High intensity (large molar absorptivity, ε). spcmc.ac.in |

| n→π | Nitro group (-NO₂), Thioether (-S-) | >300 nm | Low intensity (small molar absorptivity, ε), often appears as a shoulder on a stronger π→π* band. pharmatutor.org |

Crystallographic Studies and Solid State Structural Analysis

X-ray Diffraction for Single Crystal Structure Determination

By analogy with related structures, we can anticipate key features. For instance, in 2-Amino-5-nitrophenyl 2-chloro-phenyl ketone, the molecule exhibits near planarity in the 2-amino-benzoyl group, stabilized by an intramolecular hydrogen bond. nih.gov The dihedral angle between the two aromatic rings in this molecule is significant, at 73.8(6)°. nih.gov In 2-Methyl-5-nitro-benzonitrile, the nitro group is slightly twisted out of the plane of the benzene (B151609) ring by 10.2(2)°. bldpharm.com For 2-({(5-nitrothiophen-2-yl)methylidene]amino}phenol, the dihedral angle between the thiophene (B33073) and benzene rings is a mere 8.38(10)°, indicating a relatively planar conformation. nih.gov

Based on these examples, the crystal structure of 5-Nitro-2-(phenylthio)benzonitrile would likely feature a non-planar arrangement between the two phenyl rings, with a notable torsion angle around the C-S bond. The nitro and cyano groups, being strong electron-withdrawing groups, will influence the electronic distribution and geometry of the benzonitrile (B105546) ring.

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the following table presents crystallographic information for related compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 2-Amino-5-nitrophenyl 2-chloro-phenyl ketone nih.gov | C₁₃H₉ClN₂O₃ | Monoclinic | P2₁/c | 7.923(2) | 11.231(4) | 14.192(5) | 90 | 98.78(3) | 90 | 4 |

| 2-Methyl-5-nitro-benzonitrile bldpharm.com | C₈H₆N₂O₂ | Monoclinic | P2₁/c | 7.996(3) | 7.308(3) | 13.339(5) | 90 | 104.21(1) | 90 | 4 |

| 2-({(5-nitrothiophen-2-yl)methylidene]amino}phenol) nih.gov | C₁₁H₈N₂O₃S | Monoclinic | P2₁/c | 11.838(2) | 7.027(1) | 13.385(3) | 90 | 103.88(3) | 90 | 4 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The stability of a crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, the presence of the nitro group, the nitrile functionality, and the aromatic rings suggests a rich variety of possible non-covalent interactions. These include hydrogen bonds, π-π stacking, and other van der Waals forces.

The phenylthio group can also participate in intermolecular interactions. In co-crystals of 2-amino-5-nitropyridine (B18323) with phenylthioacetic acid, N-H···O and O-H···N intermolecular hydrogen bonds are the dominant forces controlling the crystal packing. researchgate.net The presence of the sulfur atom in this compound could also lead to S···N or S···O chalcogen bonding, further influencing the supramolecular assembly.

The following table summarizes the types of intermolecular interactions observed in related compounds, which can be extrapolated to understand the packing in this compound.

| Compound Name | Key Intermolecular Interactions |

| 2-Amino-5-nitrophenyl 2-chloro-phenyl ketone nih.gov | N-H···O, N-H···Cl, C-Cl···Cg (π-ring), N-O···Cg (π-ring) |

| 2-({(5-nitrothiophen-2-yl)methylidene]amino}phenol) nih.gov | O-H···N (intramolecular), O-H···O, π-π stacking |

| 2-Methyl-5-nitro-benzonitrile bldpharm.com | van der Waals interactions |

| 2-amino-5-nitropyridine:phenylthioacetic acid co-crystal researchgate.net | N-H···O, O-H···N |

Crystal Engineering and Polymorphism Considerations

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, the principles of crystal engineering can be used to predict and potentially control its solid-state architecture. The directional nature of hydrogen bonds and the stacking of aromatic rings are key tools in this process.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability. While there are no specific reports on the polymorphism of this compound, its structural features suggest that polymorphism is a possibility. The flexibility of the phenylthio group and the potential for different arrangements of intermolecular interactions could give rise to multiple crystalline forms under varying crystallization conditions.

Studies on related benzonitrile derivatives have highlighted the importance of intermolecular interactions in directing the crystal packing, which is a cornerstone of crystal engineering. bldpharm.com The formation of co-crystals, as seen with 2-amino-5-nitropyridine and phenylthioacetic acid, demonstrates a powerful strategy in crystal engineering to modify the properties of a solid by introducing a second molecular component. researchgate.net This approach could be applied to this compound to create novel solid forms with tailored characteristics.

Computational Chemistry and Theoretical Modeling of 5 Nitro 2 Phenylthio Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of various organic molecules.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For molecules like 5-Nitro-2-(phenylthio)benzonitrile, this involves calculating the minimum potential energy conformation. The process typically employs a basis set, such as 6-311G(d,p), and a functional, like B3LYP, to solve the Schrödinger equation approximately. materialsciencejournal.org

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations have been used to determine these parameters. materialsciencejournal.org It was noted that the C-N bond length of the nitro group is influenced by strong resonance effects with the aromatic ring. materialsciencejournal.org Similarly, for this compound, DFT would be expected to reveal the influence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the phenylthio (-SPh) substituent on the geometry of the benzene (B151609) ring.

Table 1: Illustrative Optimized Geometrical Parameters for a Nitro-Aromatic Compound Calculated by DFT/B3LYP/6-311G(d,p)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | 118 - 122 |

| C-N (nitro) | ~1.48 | - |

| N=O (nitro) | ~1.23 | ~120 |

| C-S | ~1.77 | - |

| S-C (phenyl) | ~1.78 | - |

| C-C≡N | ~1.45 | - |

| C≡N | ~1.16 | ~178 |

| C-S-C | - | ~103 |

Note: The values presented in this table are representative and based on typical bond lengths and angles for similar functional groups. Actual values for this compound would require specific DFT calculations.

DFT calculations are also instrumental in predicting various spectroscopic properties. The calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. For example, in the study of 5-nitro-2-phenoxymethylbenzimidazole, theoretical calculations helped in assigning the N-H stretching vibrational mode. researchgate.net For this compound, DFT would help in assigning the characteristic stretching frequencies of the C≡N, NO₂, and C-S-C groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. Theoretical NMR predictions for 5-nitro-2-phenoxymethylbenzimidazole have shown good agreement with experimental data. researchgate.net

The electronic absorption properties, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions between molecular orbitals. For instance, TD-DFT calculations on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate helped in understanding the electronic transitions and the effect of solvent on the absorption spectrum. materialsciencejournal.org

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| FT-IR | C≡N stretching | ~2230 cm⁻¹ |

| NO₂ asymmetric stretching | ~1530 cm⁻¹ | |

| NO₂ symmetric stretching | ~1350 cm⁻¹ | |

| ¹³C NMR | C-CN | ~110-115 ppm |

| C-NO₂ | ~145-150 ppm | |

| C-S | ~130-135 ppm | |

| UV-Vis | λmax (in DMSO) | ~300-350 nm |

Note: These are illustrative values based on typical ranges for the respective functional groups and are not the result of specific calculations on this compound.

Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and polarizability. nih.gov In the case of this compound, the presence of electron-withdrawing groups is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap. For instance, in studies of other nitroaromatic compounds, the LUMO is often localized on the nitrophenyl ring, indicating its electron-accepting nature. materialsciencejournal.org The HOMO, in contrast, might be delocalized over the phenylthio moiety.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, the MEP surface would likely show negative potential around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group, making these sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings. nih.govsemanticscholar.org The sulfur atom in the phenylthio group may exhibit a region of negative potential, contributing to its nucleophilic character. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify stable and transient conformations.

For a flexible molecule like this compound, which has rotational freedom around the C-S and S-C bonds, MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. For example, MD simulations have been used to study the interactions of 5-nitro-2-phenoxymethylbenzimidazole with water molecules. researchgate.net Such simulations on this compound could provide valuable information about its conformational landscape and how it might interact with other molecules or biological targets. The stability of protein-ligand complexes is often assessed using MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.comnih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a profound theoretical framework that partitions the electron density of a molecule to define atoms and the bonds between them. This approach allows for a detailed characterization of chemical bonding, including weak noncovalent interactions, by analyzing the topological properties of the electron density at specific points known as bond critical points.

Complementary to QTAIM, Noncovalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It does so by plotting the reduced density gradient against the electron density, revealing surfaces that highlight the regions of noncovalent interactions within a molecule.

Theoretical Mechanistic Studies and Reaction Pathway Prediction

Theoretical mechanistic studies employ computational methods to map out the potential energy surface of a chemical reaction. This allows for the prediction of the most likely reaction pathways, the identification of transition states, and the calculation of activation energies. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and designing new synthetic routes.

Retrosynthetic analysis, which involves breaking down a target molecule into simpler precursors, has also been significantly enhanced by computational tools that can predict plausible reaction pathways.

However, specific theoretical mechanistic studies or detailed reaction pathway predictions for the synthesis or reactions of this compound are not prominently featured in the available literature. While general principles of nucleophilic aromatic substitution or other relevant reaction classes could be applied to hypothesize potential pathways, dedicated computational studies on this molecule have not been found. Such research would be beneficial for understanding its reactivity and for the rational design of synthetic strategies to produce it or its derivatives.

Derivatization and Rational Design of Analogues Based on the 5 Nitro 2 Phenylthio Benzonitrile Scaffold

Synthesis of Benzonitrile (B105546) Derivatives with Modified Substituents

The derivatization of the 5-nitro-2-(phenylthio)benzonitrile core primarily involves the modification of the substituents attached to the benzonitrile ring. The presence of the strongly electron-withdrawing nitro group at the 5-position significantly activates the ring for nucleophilic aromatic substitution (NAS) reactions, particularly at the C-2 position where the phenylthio group is located. This activation facilitates the displacement of the phenylthio moiety by a variety of nucleophiles, providing a straightforward route to a diverse range of analogues.

For instance, amines can be used to displace the phenylthio group, leading to the formation of 2-amino-5-nitrobenzonitrile (B98050) derivatives. This reaction allows for the introduction of various alkyl or aryl amines, thereby modifying the steric and electronic properties of the molecule. The choice of the incoming amine can be tailored to achieve desired characteristics in the final product, such as altered solubility or specific biological interactions. Computational modeling and Structure-Activity Relationship (SAR) analysis guide these modifications, where, for example, the introduction of longer alkyl chains might improve membrane permeability, while the nitro group itself enhances binding affinity to certain biological targets like kinases through its electron-withdrawing effects.

The table below illustrates potential derivatization reactions starting from the core scaffold.

| Starting Material | Reagent/Reaction Type | Resulting Derivative |

| This compound | Phenethylamine (B48288) / Nucleophilic Aromatic Substitution | 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile |

| This compound | Pyridin-3-ylmethanamine / Nucleophilic Aromatic Substitution | 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile |

| This compound | Sodium Methoxide / Nucleophilic Aromatic Substitution | 2-Methoxy-5-nitrobenzonitrile |

Incorporation into Novel Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of novel heterocyclic systems due to the reactivity of its nitrile and nitro functional groups. These groups can undergo various transformations that pave the way for intramolecular cyclization reactions, leading to the formation of fused ring systems. Aromatic nitro compounds are frequently employed in the synthesis of heterocycles, which are of considerable interest for their biological activities. researchgate.netsemanticscholar.org

A common and powerful strategy involves the chemical reduction of the nitro group to an amine. This transformation yields a 2-amino-5-(substituted)benzonitrile derivative. The resulting ortho-amino and nitrile groups are perfectly positioned to participate in cyclization reactions. For example, condensation of this intermediate with appropriate reagents can lead to the formation of fused nitrogen-containing heterocycles like quinazolines or benzimidazoles. The synthesis of benzimidazoles, for instance, can be achieved by reacting ortho-phenylenediamine precursors with aldehydes, a process that highlights the utility of adjacent amino groups in building heterocyclic rings. scholarsresearchlibrary.com

Furthermore, the nitrile group itself is a versatile handle for constructing heterocyclic rings. It can react with various reagents in cyclization reactions, such as 1,3-dipolar cycloadditions, to form five-membered heterocycles like tetrazoles. nih.gov The ability to use precursors like nitroacetonitrile (B168470) to build annulated heterocyclic systems demonstrates the synthetic power of the nitrile and nitro functionalities in creating complex molecular structures. nih.gov

The table below outlines potential pathways for incorporating the benzonitrile scaffold into heterocyclic systems.

| Scaffold Transformation | Cyclization Reaction/Reagent | Resulting Heterocyclic System |

| Reduction of nitro group to form 2-Amino-5-(phenylthio)benzonitrile | Reaction with a one-carbon equivalent (e.g., formic acid) | 6-(Phenylthio)quinazolin-4-amine derivatives |

| Reduction of nitro group to form 2-Amino-5-(phenylthio)benzonitrile | Reaction with isothiocyanates | 2-Mercapto-6-(phenylthio)quinazoline derivatives |

| Direct reaction of nitrile group | Reaction with sodium azide | 5-[5-Nitro-2-(phenylthio)phenyl]-1H-tetrazole |

Design of Structural Analogues for Targeted Chemical Reactivity

The rational design of structural analogues based on the this compound scaffold aims to modulate its chemical reactivity for specific applications, particularly in medicinal chemistry and materials science. This process relies heavily on understanding the structure-activity relationships (SAR), where systematic modifications to the molecule's structure are correlated with changes in its functional properties. nih.govnih.gov

The nitro group is a key determinant of the scaffold's reactivity. Its strong electron-withdrawing nature creates an electron-deficient aromatic system, which is fundamental to its ability to interact with biological targets. In drug design, this feature can enhance binding affinity to enzymes or receptors. The design process often involves creating analogues where the nitro group is retained for its electronic contribution, while other parts of the molecule are modified to improve properties like solubility, metabolic stability, or target selectivity. For example, in the development of antituberculosis agents based on a nitrothiophene core, a related structure, the linker portion of the molecule was cyclized into a pyrazole (B372694) ring to improve aqueous solubility and reduce potential toxicity. nih.gov

The following table illustrates the principles of designing structural analogues for targeted outcomes.

| Structural Modification | Design Rationale | Targeted Chemical/Biological Property |

| Replacement of phenylthio group with N-benzyl phenethylamine moieties | To explore SAR at 5-HT2A/2C receptors nih.gov | Modulated agonist activity at serotonin (B10506) receptors |

| Cyclization of a side chain into a pyrazole ring (in related nitro-aromatics) | To improve physicochemical properties nih.gov | Increased aqueous solubility and reduced toxicity |

| Replacement of a core heterocyclic ring (e.g., thiazole (B1198619) with triazole) | To enhance antimicrobial efficacy and physicochemical profile rsc.org | Improved binding to target protein (PBP2a) and anti-biofilm activity |

| Introduction of various substituents on the phenylthio ring | To fine-tune electronic and steric properties | Optimized enzyme inhibition or receptor binding affinity |

Advanced Applications in Chemical Sciences

Role as Intermediates in Complex Organic Synthesis

The true power of 5-Nitro-2-(phenylthio)benzonitrile lies in its utility as a polyfunctional building block. The differential reactivity of its three functional groups—the electron-withdrawing nitro and cyano groups and the versatile phenylthio group—allows for a stepwise and controlled construction of intricate molecular architectures. ossila.com Nitro compounds, in general, are considered ideal intermediates in organic synthesis due to their vast and well-documented reactivity. frontiersin.org They serve as crucial precursors for creating scaffolds for a wide range of high-value chemicals, including pharmaceuticals and dyes. nih.gov

The synthetic utility of this intermediate is demonstrated in its ability to undergo a variety of transformations:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, a cornerstone transformation in organic synthesis. frontiersin.org This opens up a vast chemical space for subsequent reactions, such as diazotization, acylation, or alkylation, to build more complex heterocyclic systems.

Nucleophilic Aromatic Substitution: The phenylthio group can act as a leaving group under specific conditions, allowing for its displacement by various nucleophiles. Conversely, the strong electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, making it susceptible to nucleophilic attack, enabling the introduction of other functionalities.

Cyclization Reactions: The compound is an excellent precursor for the synthesis of various heterocyclic compounds. For instance, the reduction of the nitro group to an amine, followed by reaction involving the adjacent nitrile, is a common strategy for constructing fused ring systems like quinazolines or other nitrogen-containing heterocycles. A similar precursor, 2-fluoro-5-nitrobenzonitrile, is used to synthesize anti-tumor benzothiophene (B83047) and pyrroloquinoline derivatives, highlighting the value of this substitution pattern for creating complex heterocycles. ossila.com

Functional Group Interconversion: The nitrile group itself can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to an aminomethyl group, further expanding the range of possible derivatives.

The following table summarizes some key synthetic transformations involving intermediates like this compound.

| Starting Material Moiety | Reagent / Condition | Resulting Moiety / Reaction | Synthetic Importance |

| Aromatic Nitro Group | H₂, Pd/C or SnCl₂, HCl | Amino Group (Aniline) | Precursor for amides, sulfonamides, diazonium salts, and heterocycle synthesis. frontiersin.org |

| Benzonitrile (B105546) | H₂O, H⁺ or OH⁻ | Carboxylic Acid / Carboxamide | Introduction of acidic or amide functionality for further derivatization. |

| Benzonitrile | LiAlH₄ or similar hydride | Aminomethyl Group | Forms a key linker for building larger molecular frameworks. |

| Phenylthio Group | Oxidizing Agents (e.g., m-CPBA) | Phenylsulfinyl / Phenylsulfonyl | Modulates electronic properties and can act as a leaving group in synthesis. |

Building Blocks for Functional Materials Development

The development of advanced functional materials for electronics and optics relies on molecules with specific, tunable properties. Nitro-containing aromatic compounds are significant in this field due to their electronic characteristics. nih.govresearchgate.net The chemical diversity afforded by the nitro group is instrumental in creating novel dyes and materials for optical and electronic applications. nih.gov

This compound serves as a valuable scaffold for such materials for several reasons:

Intrinsic Dipole Moment: The powerful electron-withdrawing capabilities of the nitro and cyano groups, contrasted with the potentially electron-donating nature of the sulfur atom in the phenylthio group, create a significant molecular dipole. This push-pull electronic structure is a key design feature for materials with non-linear optical (NLO) properties.

Precursors to Conjugated Systems: Derivatives of this compound can be elaborated into larger, conjugated systems essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups provide handles to extend the π-system through cross-coupling reactions, leading to materials with tailored absorption and emission spectra.

Specialty Polymers: The dinitrile or diamine derivatives that can be synthesized from this precursor are potential monomers for high-performance polymers like polyimides or polybenzoxazoles. These polymers are known for their exceptional thermal stability and mechanical strength.

Liquid Crystals: The rigid benzonitrile core, when appropriately substituted with long alkyl or alkoxy chains (which can be introduced by displacing the phenylthio group or modifying a reduced nitro group), is a common structural motif in liquid crystalline materials. The strong dipole from the cyano group is particularly important for achieving the desired mesophase behavior.

Precursors for Agrochemical and Pharmaceutical Research

Nitro compounds are fundamental building blocks in the synthesis of substances with pharmaceutical relevance. frontiersin.orgnih.gov The 5-nitrobenzonitrile scaffold is present in molecules explored for various therapeutic areas. For example, a related analogue, 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile, has been investigated for its anticancer properties. The synthetic utility of this compound lies in its role as a versatile starting point for generating libraries of compounds for drug discovery and agrochemical screening.

The compound's value in scaffold design is multifaceted:

Scaffold for Bioactive Heterocycles: It is a key intermediate for synthesizing benzothiazinones, a class of potent antitubercular agents. nih.gov The synthesis often involves the reaction of a related precursor with a thiourea (B124793) derivative, which undergoes ring closure. The nitro group is a critical pharmacophoric feature in these drug candidates.

Systematic SAR Studies: The molecule is an ideal platform for structure-activity relationship (SAR) studies. Each of the three functional groups can be independently modified to probe the effect of size, electronics, and lipophilicity on biological activity. For instance, the phenyl ring of the thioether can be substituted, the nitro group can be shifted or replaced with other electron-withdrawing groups, and the nitrile can be converted to other hydrogen-bonding moieties.

Access to Privileged Structures: The scaffolds accessible from this precursor, such as quinazolines, benzimidazoles, and benzothiazoles, are considered "privileged structures" in medicinal chemistry, as they are known to bind to numerous biological targets.

| Scaffold Derived From Precursor | Potential Therapeutic / Agrochemical Class | Synthetic Transformation Example |

| Benzothiazinone | Antitubercular, Antibacterial nih.gov | Cyclization with thiourea derivatives. |

| Amino-quinazoline | Kinase Inhibitors (Anticancer) | Reduction of nitro group, reaction of resulting amine and nitrile with a one-carbon unit. |

| Benzimidazole | Anthelmintic, Antifungal | Reduction of nitro group, cyclization with a carboxylic acid or equivalent. |

| Phenothiazine | Antipsychotic, Antihistaminic | Intramolecular cyclization after modification of the phenylthio and nitro-bearing rings. |

Catalyst Ligand Development and Organocatalysis

In modern catalysis, the ligand bound to a metal center is not a passive spectator but an active component that dictates the catalyst's reactivity, selectivity, and stability. The design of new ligands is crucial for developing novel catalytic reactions. chemrxiv.org Benzonitrile-containing molecules have emerged as effective ligands in transition metal catalysis, particularly with earth-abundant metals like nickel. chemrxiv.orgresearchgate.net

The electronic profile of this compound makes its derivatives attractive for ligand development:

Electron-Deficient Ligands: The benzonitrile moiety, especially when substituted with a nitro group, acts as an electron-accepting π-acid ligand. chemrxiv.org This property is highly beneficial in catalysis. For instance, in Ni-catalyzed cross-coupling reactions, electron-accepting ligands can promote the desired reductive elimination step over competing side reactions like β-hydride elimination. chemrxiv.org

Stabilization of Low-Valent Metal Centers: The ability of the benzonitrile group to accept electron density helps to stabilize low-valent metal species (e.g., Ni(0)), which are often key intermediates in catalytic cycles. chemrxiv.org

Hemilabile Behavior: The sulfur atom of the phenylthio group can offer a secondary, weaker coordination site. Ligands that can bind to a metal through both the nitrile and the thioether would create a bidentate chelate. This hemilabile behavior, where one donor arm can reversibly dissociate, can open up a coordination site on the metal during the catalytic cycle, facilitating substrate binding and product release.

Organocatalysis: While not a direct catalyst itself, the core structure can be used to synthesize chiral organocatalysts. For example, reducing the nitro group to an amine and attaching a chiral auxiliary could yield novel catalysts for asymmetric reactions. The nitro group itself can also serve as a coordinating site in certain organocatalytic transformations. rsc.org

Probes for Biological Target Interaction Studies

Understanding how small molecules interact with biological targets like DNA and proteins is fundamental to drug design. Aromatic nitro compounds have been studied as probes, particularly for their mechanism of action under reductive conditions. The chemical perspective focuses on the molecular events leading to a biological effect.

A key mechanism for the bioactivity of many nitroaromatic compounds is reductive activation. This process is especially relevant in hypoxic environments, such as those found in solid tumors or anaerobic bacteria. While the specific DNA binding of this compound has not been detailed, a well-established mechanism for other nitroaromatic compounds, such as 5-nitroimidazoles, provides a strong model for its potential mode of action. nih.gov

The proposed mechanism from a chemical standpoint involves the following steps:

Enzymatic Reduction: The nitro group (-NO₂) undergoes a series of enzymatic, multi-electron reductions. A four-electron reduction is often required for activation. nih.gov

Formation of Reactive Intermediates: This reduction process generates highly reactive intermediates, such as the nitroso (-NO), N-hydroxylamino (-NHOH), or amino (-NH₂) species. The hydroxylamine (B1172632) is often implicated as the key toxic species. nih.gov

Covalent Adduct Formation: The electrophilic character of these intermediates allows them to be attacked by nucleophilic residues in biological macromolecules. In the case of DNA, this can lead to covalent binding, often at the C4 position of the aromatic ring, causing DNA damage, strand breaks, and inhibition of replication and transcription, ultimately leading to cell death. nih.gov

The phenylthio and cyano groups on the this compound molecule would modulate this activity by influencing the compound's redox potential, cell permeability, and the precise electronic nature of the ring, thereby affecting the rate of reduction and the reactivity of the generated intermediates.

Structure Reactivity and Structure Property Relationships of 5 Nitro 2 Phenylthio Benzonitrile

Impact of Molecular Structure on Chemical Reactivity Profiles

The reactivity of 5-Nitro-2-(phenylthio)benzonitrile is dominated by the electronic influence of its substituents. The nitro group (NO₂) at the 5-position and the cyano group (CN) at the 2-position are potent electron-withdrawing groups. Their combined effect significantly reduces the electron density of the aromatic ring, making it susceptible to certain types of reactions while deactivating it towards others.

The primary modes of reactivity for this compound are nucleophilic aromatic substitution, reduction of the nitro group, and hydrolysis of the nitrile function.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group para to the phenylthio substituent makes the carbon atom attached to the sulfur susceptible to nucleophilic attack. However, the position ortho to the nitro group (and bearing the nitrile) is also highly activated. The phenylthio group itself can be a target for displacement by strong nucleophiles under forcing conditions. The general reactivity for SNAr reactions is enhanced by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂) under various conditions. This transformation dramatically alters the electronic properties of the molecule, as the amino group is a strong electron-donating group, which would in turn modify the reactivity of the other functional groups. Common reagents for this reduction include metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst).

Hydrolysis of the Nitrile Group: The benzonitrile (B105546) moiety can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate. This reaction is influenced by the electronic nature of the other substituents on the ring. The strong electron-withdrawing character of the nitro group can affect the reactivity of the nitrile group towards hydrolysis.

An illustrative data table for the potential reactivity of this compound is provided below, based on established chemical principles for similar compounds.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Nitro Group Reduction | Fe, HCl, heat | 2-Amino-5-(phenylthio)benzonitrile |

| Nitrile Hydrolysis (Acidic) | H₂SO₄ (aq), heat | 5-Nitro-2-(phenylthio)benzoic acid |

| Nitrile Hydrolysis (Basic) | NaOH (aq), heat | Sodium 5-nitro-2-(phenylthio)benzoate |

| Nucleophilic Aromatic Substitution | NaOCH₃, CH₃OH, heat | 5-Nitro-2-methoxybenzonitrile |

Correlation of Electronic Parameters with Reaction Outcomes

The outcome of chemical reactions involving this compound is directly correlated with the electronic parameters of the molecule, which are governed by the substituent effects. The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants with the electronic properties of substituents. wikipedia.org

The key electronic effects at play are:

Nitro Group (NO₂): This group exerts a strong -I (inductive) and -M (mesomeric or resonance) effect, withdrawing electron density from the aromatic ring and significantly increasing its electrophilicity. Its Hammett constants (σ_meta = 0.71, σ_para = 0.78) reflect its powerful electron-withdrawing nature. viu.ca

Cyano Group (CN): Similar to the nitro group, the cyano group is strongly electron-withdrawing through both inductive and resonance effects (-I, -M). Its Hammett constants (σ_meta = 0.56, σ_para = 0.66) quantify this effect. viu.ca

Phenylthio Group (SC₆H₅): The phenylthio group has a more complex electronic influence. It is inductively electron-withdrawing (-I effect) due to the electronegativity of the sulfur atom. However, it can also be electron-donating through resonance (+M effect) by delocalizing one of its lone pairs of electrons into the aromatic ring. The net effect can depend on the specific reaction and the electronic demand of the transition state. The Hammett constant for the -SPh group is generally considered to be moderately electron-withdrawing.

The interplay of these electronic effects determines the regioselectivity and rate of reactions. For instance, in nucleophilic aromatic substitution, the strong activation by the nitro and cyano groups dictates that the substitution will preferentially occur at the positions ortho and para to these groups.

A table summarizing the electronic effects of the substituents is presented below.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Hammett Constant (σ_para) |

| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Electron-Withdrawing | 0.78 viu.ca |

| -CN | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Electron-Withdrawing | 0.66 viu.ca |

| -S-Ph | Moderately Withdrawing (-I) | Potentially Donating (+M) | Weakly to Moderately Electron-Withdrawing | ~0.15 oup.com |

Computational and Experimental Approaches to Elucidating Structure-Property Relationships

The relationship between the structure of this compound and its properties can be investigated through a combination of computational and experimental techniques.

Computational Approaches: Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties. researchgate.net For this compound, DFT calculations can provide insights into: